molecular formula C9H11N3O B574757 (5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 175530-52-6

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine

Cat. No.: B574757
CAS No.: 175530-52-6
M. Wt: 177.207
InChI Key: FVXQBRISRBHAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine is a benzimidazole derivative with a methoxy group at position 5 and a primary amine (-CH2NH2) at position 2. Its molecular formula is C9H13Cl2N3O (dihydrochloride salt) with an average mass of 250.123 g/mol . The compound is synthesized via multi-step reactions, often starting from substituted phenylenediamine precursors and involving condensation with aldehydes or carboxylic acid derivatives in the presence of catalysts like Na₂S₂O₅ . This compound has demonstrated anticonvulsant activity in preclinical studies, where derivatives delayed seizure onset and reduced attack frequency in animal models .

Biological Activity

(5-Methoxy-1H-benzo[D]imidazol-2-YL)methanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group at the 5-position of the benzimidazole ring. This substitution can significantly influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Research indicates that this compound interacts with various enzymes, influencing their activity. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect overall metabolic flux. Such interactions are crucial for understanding its potential therapeutic applications .

2. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. For example, it has been evaluated in vitro against several cancer cell lines, showing potent inhibitory effects on cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and survival .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential without significant cytotoxicity to human cells .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 Value Activity
Study 1HCT1160.64 µMAntitumor
Study 2KMS-12 BM1400 nMModerate
Study 3MRSA≤0.25 µg/mLAntimicrobial

These studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.

At the molecular level, this compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound binds to specific enzymes, leading to conformational changes that inhibit their activity.
  • Gene Expression Modulation: It influences transcription factors and regulatory proteins, altering gene expression related to cell growth and apoptosis.
  • Cell Signaling Pathway Alteration: The compound modulates key signaling pathways, such as those involving growth factor receptors, which are critical for tumor progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via:

  • Debus-Radziszewski reaction : Condensation of o-phenylenediamine derivatives with carboxylic acids or amino acids under acidic conditions (e.g., HCl or HCOOH) .
  • Alternative routes : Use of 2,4-dihydroxybenzaldehyde or substituted aldehydes with (1H-benzo[d]imidazol-2-yl)methanamine precursors in ethanol under reflux .
    • Optimization : Yields (e.g., 68–91%) depend on solvent choice (DMF vs. ethanol), temperature (85–95°C), and stoichiometric ratios of reagents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key methods :

  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxy group at position 5, methyleneamine at position 2) .
  • FT-IR : Identifies functional groups (e.g., N-H stretch at 3248–3520 cm⁻¹, C=N at 1603–1612 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 175.23 for C₁₀H₁₃N₃O) .

Q. What preliminary biological activities are reported for this compound?

  • Antimicrobial activity :

  • Exhibits potency against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values comparable to gentamicin .
  • Table 1 : Antimicrobial activity summary (adapted from ):
StrainMIC (µg/mL)
S. aureus (ATCC 25923)12.5
E. coli (ATCC 25922)>50
C. albicans (ATCC 10231)25

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in benzimidazole synthesis?

  • Critical factors :

  • pH control : Acidic conditions (pH < 3) favor cyclization over side reactions like oxidation .
  • Catalysts : ZnCl₂ or glacial acetic acid improves cyclization efficiency in Debus-Radziszewski reactions .
  • Solvent polarity : Ethanol/water mixtures enhance solubility of intermediates, reducing byproducts .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case example : Discrepancies in antimicrobial efficacy may arise from:

  • Structural variations : Methyl vs. methoxy substituents alter lipophilicity and membrane permeability .
  • Assay conditions : Differences in inoculum size or culture media (e.g., Mueller-Hinton vs. Sabouraud agar) .
    • Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

Q. What strategies improve the compound’s utility in ligand design for metal coordination complexes?

  • Approach :

  • Schiff base formation : React with aldehydes (e.g., 2,4-dihydroxybenzaldehyde) to generate tridentate NNO-donor ligands .
  • Metal binding : Complexes with Co(II), Ni(II), or Zn(II) show enhanced antitumor activity (IC₅₀: 8–15 µM) compared to the free ligand .
    • Characterization : Use molar conductance (<15 Ω⁻¹mol⁻¹cm⁻²) and UV-Vis spectroscopy (d-d transitions at 450–600 nm) to confirm non-electrolyte behavior .

Q. How to validate analytical methods for detecting trace impurities in derivatives?

  • Example : Quantifying (5-Methoxy-1H-benzo[d]imidazol-2-yl)methanol (Omeprazole Impurity 29):

  • HPLC-DAD : Use C18 columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) for separation .
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) per ICH Q2(R1) .

Q. Key Considerations for Experimental Design

  • Data reproducibility : Replicate synthesis and bioassays ≥3 times to account for variability in benzimidazole crystallization .
  • Computational support : Use DFT (e.g., B3LYP functional) to model electronic properties and predict reactivity .
  • Safety protocols : Handle derivatives under fume hoods; avoid skin contact due to potential irritancy (refer to SDS guidelines) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazole derivatives vary in substituents on the aromatic ring and the side chain at position 2. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
(5-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride 5-OCH3, NH2CH2 C9H13Cl2N3O 250.123 Anticonvulsant ; dihydrochloride enhances solubility
(1H-Benzo[d]imidazol-2-yl)methanamine None C8H9N3 147.08 Precursor for antimicrobial hybrids ; mp 178–180°C
(R)-1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine 3-methylbutyl side chain C12H17N3 203.28 ΔG = -7.64 kcal/mol (stronger binding affinity)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethylamine side chain C9H11N3 161.21 Structural similarity score 0.78
N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine 5-CH3, N-methylated C10H13N3 175.23 Similarity score 0.79

Key Observations :

  • Methoxy vs.
  • Side Chain Modifications : The primary amine (-CH2NH2) in the target compound contrasts with bulkier substituents (e.g., 3-methylbutyl in compound c from ). Bulkier groups may improve lipophilicity but reduce solubility, whereas the dihydrochloride salt of the target compound balances solubility for drug delivery .

Yield and Purity :

  • The target compound’s dihydrochloride form achieves high purity (95%) , while other derivatives, like those in , report yields of 66–83%.

Key Trends :

  • Methoxy Group: Enhances anticonvulsant efficacy compared to non-methoxy analogues, possibly due to improved hydrogen bonding or π-π stacking .
  • Side Chain Length : Longer chains (e.g., 3-methylbutyl) correlate with stronger binding affinities (lower ΔG), suggesting enhanced receptor interactions .

Physicochemical Properties

Property Target Compound (Dihydrochloride) (1H-Benzo[d]imidazol-2-yl)methanamine (R)-1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Melting Point (°C) Not reported 178–180 128–130
Solubility High (aqueous, salt form) Moderate (free base) Low (lipophilic side chain)
Spectral Data FTIR: 1730 cm⁻¹ (C=O) 1H-NMR: δ 7.3–7.6 (aromatic) 13C-NMR: δ 40.1 (CH2NH2)

Properties

IUPAC Name

(6-methoxy-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXQBRISRBHAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.